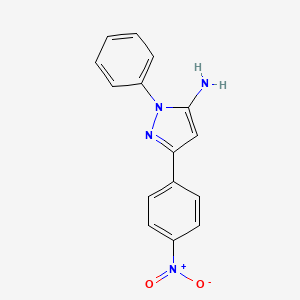

3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine is an organic compound belonging to the class of phenylpyrazoles. This compound features a pyrazole ring substituted with a nitrophenyl group at the 3-position and a phenyl group at the 1-position. Phenylpyrazoles are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine typically involves the reaction of 4-nitrophenylhydrazine with 1-phenyl-3-buten-2-one under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.

-

Step 1: Formation of Hydrazone Intermediate

- Reactants: 4-nitrophenylhydrazine and 1-phenyl-3-buten-2-one

- Conditions: Acidic or basic medium

- Intermediate: Hydrazone

-

Step 2: Cyclization

- Conditions: Heating or reflux

- Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

-

Reduction

- Reagents: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)

- Product: 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine

-

Substitution

- Reagents: Halogenating agents (e.g., N-bromosuccinimide)

- Product: Halogenated derivatives of the pyrazole

-

Oxidation

- Reagents: Oxidizing agents (e.g., potassium permanganate)

- Product: Oxidized derivatives of the pyrazole

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst

Substitution: N-bromosuccinimide (NBS) or other halogenating agents

Oxidation: Potassium permanganate (KMnO₄) or other oxidizing agents

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

This compound has been identified as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory diseases and cancer. Its unique structural properties allow for modifications that enhance therapeutic efficacy. Notably, studies have shown that 3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine exhibits significant biological activities, including antioxidant and anti-inflammatory effects, making it a candidate for drug development aimed at conditions associated with oxidative stress and inflammation .

Case Study: Anticancer Activity

A recent study explored the anticancer properties of derivatives synthesized from this compound. Researchers synthesized a series of α-aminophosphonates bearing the pyrazole skeleton through a three-component Kabachnik-Fields reaction involving this compound. The resulting compounds demonstrated promising antiproliferative effects against various cancer cell lines, indicating potential therapeutic applications in oncology .

Agricultural Chemistry

Agrochemical Formulations

This compound is utilized in the formulation of agrochemicals, particularly as a pesticide or herbicide. Its effectiveness in targeting specific pests enhances its value for sustainable agricultural practices. The compound's ability to interact with biological targets such as enzymes and receptors suggests potential applications in developing new agrochemical agents .

Analytical Chemistry

Detection and Quantification

In analytical chemistry, this compound is employed in methods such as chromatography and spectroscopy to detect and quantify nitroaromatic compounds in environmental samples. This application aids in pollution monitoring and environmental assessments, highlighting the compound's versatility beyond medicinal uses .

Material Science

Advanced Materials Development

The properties of this compound make it suitable for developing advanced materials, including polymers and coatings that require specific thermal and mechanical characteristics. The compound's structural features contribute to its functionality in material science applications .

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds reveals insights into their unique characteristics and applications:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Methyl-1-(4-nitrophenyl)-1H-pyrazole | Methyl group substitution on pyrazole | Enhanced lipophilicity |

| 4-Aminoantipyrine | Amino group instead of nitro | Known analgesic and antipyretic properties |

| 1-(4-Nitrophenyl)-3-methylpyrazole | Methyl substitution at different position | Different reactivity profile due to methyl placement |

| 5-Amino-3-(4-nitrophenyl)-1H-pyrazole | Amino group at position five | Potentially different biological activities |

This table illustrates how slight modifications to the structure can lead to variations in properties and applications, emphasizing the importance of structural chemistry in drug design and development.

Mecanismo De Acción

The mechanism of action of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group is known to enhance the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4-nitrophenyl)-1H-pyrazole

- 4-nitrophenylhydrazine

- 1-phenyl-3-buten-2-one

Uniqueness

3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both nitrophenyl and phenyl groups enhances its potential for diverse applications in research and industry.

Actividad Biológica

3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a nitrophenyl group and a phenyl group, contributing to its unique electronic properties and biological activity. Its molecular formula is C15H13N3O2, with a molecular weight of approximately 280.28 g/mol. The presence of the nitro group enhances its reactivity, making it a valuable scaffold for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The nitrophenyl group increases binding affinity to these targets, facilitating various biological effects. Molecular docking studies suggest that this compound can effectively bind to specific proteins, indicating its potential as a lead compound in drug discovery.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity

Studies have shown that the compound possesses significant antioxidant properties, which can help mitigate oxidative stress-related conditions.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity, making it a candidate for treating diseases characterized by inflammation .

Antimicrobial Properties

Preliminary investigations suggest potential antimicrobial effects, although further studies are needed to elucidate the specific mechanisms involved.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Methyl-1-(4-nitrophenyl)-1H-pyrazole | Methyl group substitution on pyrazole | Enhanced lipophilicity |

| 4-Aminoantipyrine | Amino group instead of nitro | Known analgesic and antipyretic properties |

| 1-(4-Nitrophenyl)-3-methylpyrazole | Methyl substitution at different position | Different reactivity profile due to methyl placement |

| 5-Amino-3-(4-nitrophenyl)-1H-pyrazole | Amino group at position five | Potentially different biological activities |

Study on Antioxidant and Anti-inflammatory Properties

A recent study conducted molecular docking simulations on various pyrazole derivatives, including this compound. The results indicated strong antioxidant and anti-inflammatory potential, supporting its application in treating oxidative stress-related diseases .

Synthesis and Pharmacological Evaluation

Research has explored the synthesis of this compound using nanomagnetic catalysts, which enhance reaction efficiency. The pharmacological evaluation indicated promising results in various assays, highlighting its potential in drug development .

Propiedades

IUPAC Name |

5-(4-nitrophenyl)-2-phenylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2/c16-15-10-14(11-6-8-13(9-7-11)19(20)21)17-18(15)12-4-2-1-3-5-12/h1-10H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMIDRFAHQDIRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.